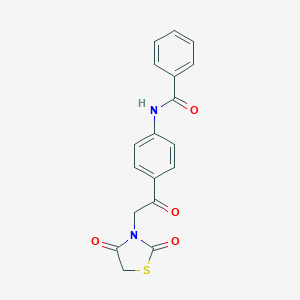

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide

Description

Properties

IUPAC Name |

N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c21-15(10-20-16(22)11-25-18(20)24)12-6-8-14(9-7-12)19-17(23)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKONNYASLUGCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Thiazolidine-2,4-Dione with Arylaldehydes

The thiazolidine-2,4-dione scaffold is typically synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and substituted benzaldehydes. For example, 5-(4-methoxybenzylidene)thiazolidine-2,4-dione is prepared by refluxing thiazolidine-2,4-dione with 4-methoxybenzaldehyde in acetic acid and piperidine, achieving yields exceeding 80%. Electron-withdrawing groups on the aldehyde enhance electrophilicity, accelerating imine formation and subsequent cyclization.

N-Alkylation of Thiazolidine-2,4-Dione

N-substitution is achieved by deprotonating thiazolidine-2,4-dione with anhydrous potassium hydroxide in dimethylformamide (DMF), forming a potassium salt. This intermediate reacts with α-halo ketones (e.g., 2-bromo-1-phenylethanone) to install the acetylphenyl group. For instance, treating 5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione with 2-bromo-1-(4-chlorophenyl)ethanone yields 3-[2-(4-chlorophenyl)-2-oxoethyl] derivatives in 74% yield.

Installation of the Benzamide Moiety

Amidation of 4-Acetylphenyl Intermediates

The final benzamide group is introduced via nucleophilic acyl substitution. Reacting 4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl chloride with benzamide in the presence of triethylamine (Et₃N) facilitates amide bond formation. Alternatively, coupling 4-aminophenylacetyl intermediates with benzoyl chloride under Schotten-Baumann conditions provides the target compound. Yields range from 65% to 85%, depending on the electron density of the aryl substituents.

Catalytic Methods for Amide Coupling

Recent advances employ nano-catalysts like CdZr₄(PO₄)₆ to enhance reaction efficiency. For example, Hassan et al. demonstrated that 0.6 mol% CdZr₄(PO₄)₆ in ethanol at 70°C achieves 92% conversion in 4 hours by activating carbonyl groups and stabilizing intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

DMF emerges as the optimal solvent for N-alkylation due to its high polarity and ability to stabilize ionic intermediates. Reactions conducted in DMF at 25°C achieve 85–95% yields, whereas ethanol or toluene reduces yields by 20–30%. Elevated temperatures (>80°C) promote side reactions, such as hydrolysis of the thiazolidine ring.

Role of Catalysts

β-Cyclodextrin-SO₃H catalyzes imine formation and cyclization steps via hydrogen bonding and electrostatic interactions. Bhattacharyya et al. reported that β-cyclodextrin-SO₃H increases yields by 15% compared to p-toluenesulfonic acid (p-TSA) in thiazolidine syntheses.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds confirms the Z-configuration of the benzylidene group and planar geometry of the thiazolidine ring, critical for bioactivity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Catalyst | Key Advantage |

|---|---|---|---|---|

| Knoevenagel Condensation | 80–85 | 6–8 | Piperidine | High regioselectivity |

| N-Alkylation | 70–95 | 8–12 | KOH/DMF | Scalability |

| Nano-Catalytic Coupling | 85–92 | 4–6 | CdZr₄(PO₄)₆ | Eco-friendly, reusable catalyst |

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Key Observations :

- The dioxothiazolidine group in the target compound is unique among the listed analogs, which predominantly feature halogenated phenyl rings (e.g., dichloro-, fluoro-) or alternative heterocycles (e.g., triazole, pyrrolidine).

Stability and Pharmacokinetics

- The dihydrothienylidene group in ’s compound contributes to thermal stability, as evidenced by its well-defined single-crystal structure . In contrast, the dioxothiazolidine ring may be prone to hydrolysis under acidic or basic conditions, limiting oral bioavailability without formulation adjustments.

- Pyrrolidine-containing benzamides (CAS 70204-83-0) exhibit moderate metabolic stability due to the saturated nitrogen heterocycle, whereas the dioxothiazolidine’s electron-deficient ring could alter cytochrome P450 interactions .

Biological Activity

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is a compound derived from the thiazolidin-2,4-dione scaffold, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring with two carbonyl groups at positions 2 and 4, contributing to its biological activity. The structural formula can be represented as:

This structure allows for various substitutions that can enhance its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives of thiazolidin-2,4-dione. For instance, compounds derived from this scaffold exhibited significant activity against various bacterial strains, including resistant strains such as MRSA and VRE.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| 3a | MRSA | 8.23 |

| 3b | VRE | 7.56 |

| 3a | K. pneumoniae | 6.25 |

| 3b | E. coli | 6.62 |

These results indicate that modifications in the thiazolidinone structure can lead to enhanced antibacterial efficacy .

Antifungal Activity

The compound also displays antifungal properties. Studies have shown that thiazolidinone derivatives are effective against fungi such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Thiazolidinone Derivatives

| Compound | Fungal Strain | Inhibitory Zone (mm) |

|---|---|---|

| am6 | C. albicans | 19 |

| am7 | A. niger | 18 |

The presence of the thiazolidine ring appears to play a crucial role in inhibiting fungal growth .

Anticancer Activity

Thiazolidin-2,4-dione derivatives have shown promise in anticancer research. These compounds are believed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Study:

A study evaluated the anticancer effects of several thiazolidinone derivatives on human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells (MCF-7), with IC50 values significantly lower than standard chemotherapeutics .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity: Its lipophilic nature allows it to penetrate cell membranes, disrupting cellular functions.

- Induction of Apoptosis: In cancer cells, it may activate apoptotic pathways leading to cell death.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves:

- Amidation : Reacting 2,4-dioxothiazolidine derivatives with acetyl chloride under anhydrous conditions to introduce the acetyl group .

- Coupling : Use of coupling agents like EDCI/HOBt to conjugate the thiazolidinedione-acetyl moiety to a benzamide scaffold .

- Reaction Optimization : Reflux in ethanol with catalytic glacial acetic acid improves yield (4–6 hours, 80–85°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product integrity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- NMR Spectroscopy : H and C NMR to confirm the presence of the thiazolidinedione ring (δ ~3.5 ppm for methylene protons) and benzamide carbonyl (δ ~168 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 395.08) .

- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1700 cm for thiazolidinedione and benzamide) .

Q. What initial biological screening strategies are suitable for this compound?

- Methodological Answer : Prioritize:

- Enzyme Inhibition Assays : Test against kinases (e.g., VEGFR-2) using fluorescence-based ADP-Glo™ kits to measure IC values .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can researchers validate the compound’s molecular targets, such as VEGFR-2, and address contradictory activity data?

- Methodological Answer :

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 gene editing in cellular models to confirm target dependency .

- Data Contradictions : Replicate assays under standardized conditions (e.g., ATP concentration, pH). Analyze binding kinetics via surface plasmon resonance (SPR) to resolve discrepancies in IC values .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Substituent Modification : Synthesize analogs with variations in the benzamide ring (e.g., electron-withdrawing groups) or thiazolidinedione substituents.

- Biological Testing : Compare inhibitory potency across analogs using dose-response curves. For example, fluorination at the phenyl ring enhances metabolic stability by reducing CYP450-mediated oxidation .

Q. How can in silico approaches enhance the understanding of this compound’s mechanism?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with VEGFR-2’s ATP-binding pocket (e.g., hydrogen bonds with Cys919).

- QSAR Modeling : Train models on analog datasets to predict activity and optimize logP values for improved bioavailability .

Q. What methodologies address the compound’s metabolic instability in preclinical studies?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of the thiazolidinedione ring).

- Prodrug Design : Introduce ester groups at labile sites to enhance plasma stability, followed by enzymatic hydrolysis in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.